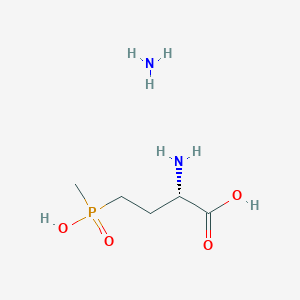
6-(piperidin-3-yl)-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(piperidin-3-yl)-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a piperidine and a thiazole moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperidin-3-yl)-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine core: Starting from a suitable pyridine precursor, functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the piperidine ring: This can be achieved through reductive amination or other amine coupling reactions.
Formation of the thiazole ring: The thiazole moiety can be synthesized via cyclization reactions involving thiourea and α-haloketones.
Amide bond formation: The final
Properties
Molecular Formula |
C14H16N4OS |
|---|---|
Molecular Weight |
288.37 g/mol |
IUPAC Name |
6-piperidin-3-yl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H16N4OS/c19-13(18-14-16-6-7-20-14)11-3-4-12(17-9-11)10-2-1-5-15-8-10/h3-4,6-7,9-10,15H,1-2,5,8H2,(H,16,18,19) |
InChI Key |
ZRKLDYPFMZIFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(C=C2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(3-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B14861588.png)


![(NZ)-N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B14861598.png)




